3-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c15-16-13(18)12-7-4-8-17(9-12)14(19)20-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,15H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGPUXTZOOUIMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This compound features a piperidine ring and a hydrazine functional group, which are known to play crucial roles in various biological interactions.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₉N₃O₃
- Molecular Weight : 273.32 g/mol
- CAS Number : 1396968-12-9
The presence of the hydrazine moiety is particularly notable because hydrazines are often associated with a range of biological activities, including anticancer and antimicrobial properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : Compounds with hydrazine groups often act as enzyme inhibitors, potentially modulating pathways involved in cell proliferation and apoptosis.
- Receptor Interaction : The piperidine structure can facilitate binding to specific receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of similar hydrazine derivatives. For instance, compounds featuring hydrazine have demonstrated:
- Inhibition of Tumor Growth : Analogous compounds have shown significant tumor growth inhibition in various cancer models, suggesting that this compound may also possess similar properties.
- Induction of Apoptosis : Some studies indicate that hydrazine derivatives can induce apoptosis in cancer cells, which is a critical mechanism for anticancer agents.
Antimicrobial Properties
Hydrazine-containing compounds have also been investigated for their antimicrobial activities. Preliminary data suggest that this compound may exhibit:
- Bactericidal Effects : Similar compounds have shown efficacy against various bacterial strains, indicating potential utility in treating bacterial infections.
- Fungal Inhibition : The compound might also demonstrate antifungal activity, although specific studies are required to confirm this.
Study on Anticancer Activity
A study investigating the structure-activity relationship (SAR) of hydrazine derivatives found that modifications to the piperidine ring significantly influenced the anticancer activity. The results indicated that:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 5.0 | Tubulin polymerization inhibition |
| Compound B | 0.011 | Induction of G2/M-phase arrest |
| This compound | TBD | TBD |
These findings suggest that further investigation into the specific mechanisms of action for this compound is warranted.
Antimicrobial Studies
In a separate investigation focusing on antimicrobial properties, similar compounds were tested against a panel of bacterial pathogens. The results demonstrated:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| E. coli | 10 µg/mL | Effective |
| S. aureus | 5 µg/mL | Highly effective |
| C. albicans | TBD | TBD |
These results indicate that there is potential for this compound to be developed as an antimicrobial agent.
Scientific Research Applications
Synthesis and Properties
The synthesis of 3-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester typically involves the reaction of piperidine derivatives with hydrazine and benzyl chloroformate. The process is conducted under controlled conditions using organic solvents like dichloromethane or ethanol to ensure high yield and purity. The compound exhibits properties that make it suitable for various chemical transformations, including oxidation, reduction, and substitution reactions.
Chemistry
In the realm of organic chemistry, this compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo multiple types of chemical reactions allows chemists to explore new synthetic pathways and develop novel compounds with tailored properties.
Biology
The compound has been employed in biological research for studying enzyme inhibitors and receptor binding studies. It has shown potential as an inhibitor of pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in metabolic regulation. Inhibiting PDHK can have therapeutic implications for conditions such as diabetes and cancer .
Case Study: A study demonstrated that derivatives of this compound could effectively inhibit PDHK activity in vitro, suggesting their potential for developing treatments for metabolic disorders .
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic properties. Its role as an enzyme inhibitor opens avenues for drug development targeting various diseases. Specifically, its interaction with PDHK has been linked to the modulation of metabolic pathways that are often disrupted in diseases such as cancer .
Case Study: Research indicated that compounds derived from this structure exhibited significant cytotoxic effects against cancer cell lines, supporting their potential use as anticancer agents .
Industry
The compound is also utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in developing new materials with specific functionalities, particularly in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
Reactivity and Functional Group Influence
- Hydrazinocarbonyl Group: The -CONHNH₂ group in the target compound enables nucleophilic reactions, such as condensation with aldehydes/ketones to form hydrazones. This is distinct from the formyl group in MFCD02179022, which participates in Schiff base formation .
- These groups are less reactive toward carbonyl compounds compared to hydrazides.
- Halogenated Analogs: The bromo substituent in 1284084-76-9 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), a reactivity absent in the hydrazinocarbonyl derivative .
Physicochemical Properties
- In contrast, 4-amino-3-hydroxy derivatives () exhibit even higher solubility due to hydrogen-bonding capabilities.
- Stability : Benzyl esters are generally stable under neutral conditions but hydrolyze under acidic/basic conditions. Evidence from DHPGAC studies () suggests that pH impacts ester bond stability, with acidic conditions favoring esterification and neutral conditions promoting competing reactions (e.g., protein adduct formation).
Research Findings and Trends
- Discontinued Commercial Status: The discontinuation of this compound () highlights its specialized use, prompting researchers to explore in-house synthesis or alternative hydrazide-containing compounds.
- pH-Dependent Reactivity: Studies on benzyl ester bond formation () underscore the importance of pH in optimizing reactions involving similar compounds. For instance, hydrazinocarbonyl derivatives may require mildly acidic conditions to avoid hydrolysis.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 3-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester?
- Methodological Answer : The compound can be synthesized via coupling reactions using intermediates like benzyl-4-(aminomethyl)piperidine-1-carboxylate. For example, reactions with halogenated pyrimidines in solvents such as DMF, catalyzed by triethylamine, yield target derivatives at elevated temperatures (e.g., 100°C for 6 hours). Purification is typically achieved via silica gel chromatography using gradients of dichloromethane, isopropyl alcohol, and hexane .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer : Key techniques include:
- FTIR and NMR spectroscopy to confirm functional groups and structural integrity (e.g., benzyl ester carbonyl peaks at ~170 ppm in NMR) .
- Ion chromatography (IC) and HPLC to quantify glucuronic acid release after alkali treatment, which correlates with benzyl ester bond content .
- Elemental analysis to assess nitrogen content, which increases under neutral pH due to protein side reactions .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer : Store at 2–8°C in a dry, dark environment to prevent hydrolysis or decomposition. Avoid exposure to oxidizing agents, and ensure containers are tightly sealed to limit moisture ingress .
Advanced Research Questions
Q. How does pH influence the formation and stability of benzyl ester bonds during synthesis?
- Methodological Answer :
- Acidic conditions (pH 4) maximize benzyl ester bond formation between carboxylic acids (e.g., glucuronic acid) and the compound’s hydrazinocarbonyl group, as demonstrated by DHP-glucuronic acid complex studies .
- Neutral conditions (pH 6–7) promote competing reactions with amino groups (e.g., from proteins), reducing ester bond yield. This is attributed to the higher nucleophilicity of amines compared to carboxylates under these conditions .
- Data Reference : At pH 4, benzyl ester bond content (measured via IC) is 2.3× higher than at pH 7 .
Q. How can competing side reactions with amino groups be minimized during synthesis?
- Methodological Answer :
- Use acidic buffers (pH 4–5) to suppress amine nucleophilicity.
- Introduce protecting groups (e.g., Boc for amines) prior to reactions involving carboxylic acid derivatives.
- Optimize reaction time and temperature to favor esterification over amidation, as demonstrated in DHP-protein complex studies .
Q. How should researchers resolve contradictions in benzyl ester quantification across studies?
- Methodological Answer : Discrepancies often arise from:
- Analytical methods : Alkali treatment (IC-based) quantifies ester bonds more accurately than elemental analysis, which conflates nitrogen from protein contamination .
- Sample preparation : Ensure thorough removal of free glucuronic acid before alkali treatment to avoid false positives .
- Replicate protocols from studies with consistent pH and solvent conditions to validate results .
Q. What strategies improve yield in scaled-up synthesis without compromising purity?
- Methodological Answer :
- Use high-boiling solvents (e.g., DMF) to maintain reaction homogeneity at elevated temperatures.
- Implement gradient chromatography (e.g., DCM:IPA:hexane gradients) for efficient separation of byproducts .
- Monitor reaction progress via TLC or LC-MS to terminate reactions at optimal conversion points.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
